

Dihexyl Adipate: Application Notes and Protocols for Chemical Reactions and Formulations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dihexyl adipate*

Cat. No.: *B092136*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **dihexyl adipate** as a versatile solvent in chemical reactions and formulations. Its properties make it a valuable excipient, particularly in the pharmaceutical and cosmetic industries. This document offers detailed protocols and data to support its application in research and development.

Introduction to Dihexyl Adipate as a Solvent

Dihexyl adipate (DHA) is a diester of adipic acid and hexanol. It is a colorless, oily liquid with a high boiling point and low volatility.^{[1][2]} Its chemical structure, featuring a nonpolar hydrocarbon backbone and two polar ester groups, imparts excellent solvency for a range of compounds, particularly those with poor aqueous solubility.^[3] A closely related and often used analogue is di(2-ethylhexyl) adipate (DEHA or DOA), which shares many similar properties and applications.^{[4][5]}

Key Applications:

- Plasticizer: Widely used to enhance the flexibility and durability of polymers such as PVC.^{[1][6]}
- Solvent in Formulations: Acts as a solvent and emollient in cosmetic and personal care products, including sunscreens to dissolve UV filters, lotions, and color cosmetics.^{[4][7]}

- Drug Delivery: A potential vehicle for enhancing the solubility and delivery of poorly soluble active pharmaceutical ingredients (APIs) in topical and transdermal formulations.[8]
- Reaction Medium: Can be used as a non-aqueous solvent for chemical synthesis.[5]

Physicochemical Properties of Adipate Esters

A clear understanding of the physicochemical properties of **dihexyl adipate** and its common surrogate, di(2-ethylhexyl) adipate, is essential for formulation development.

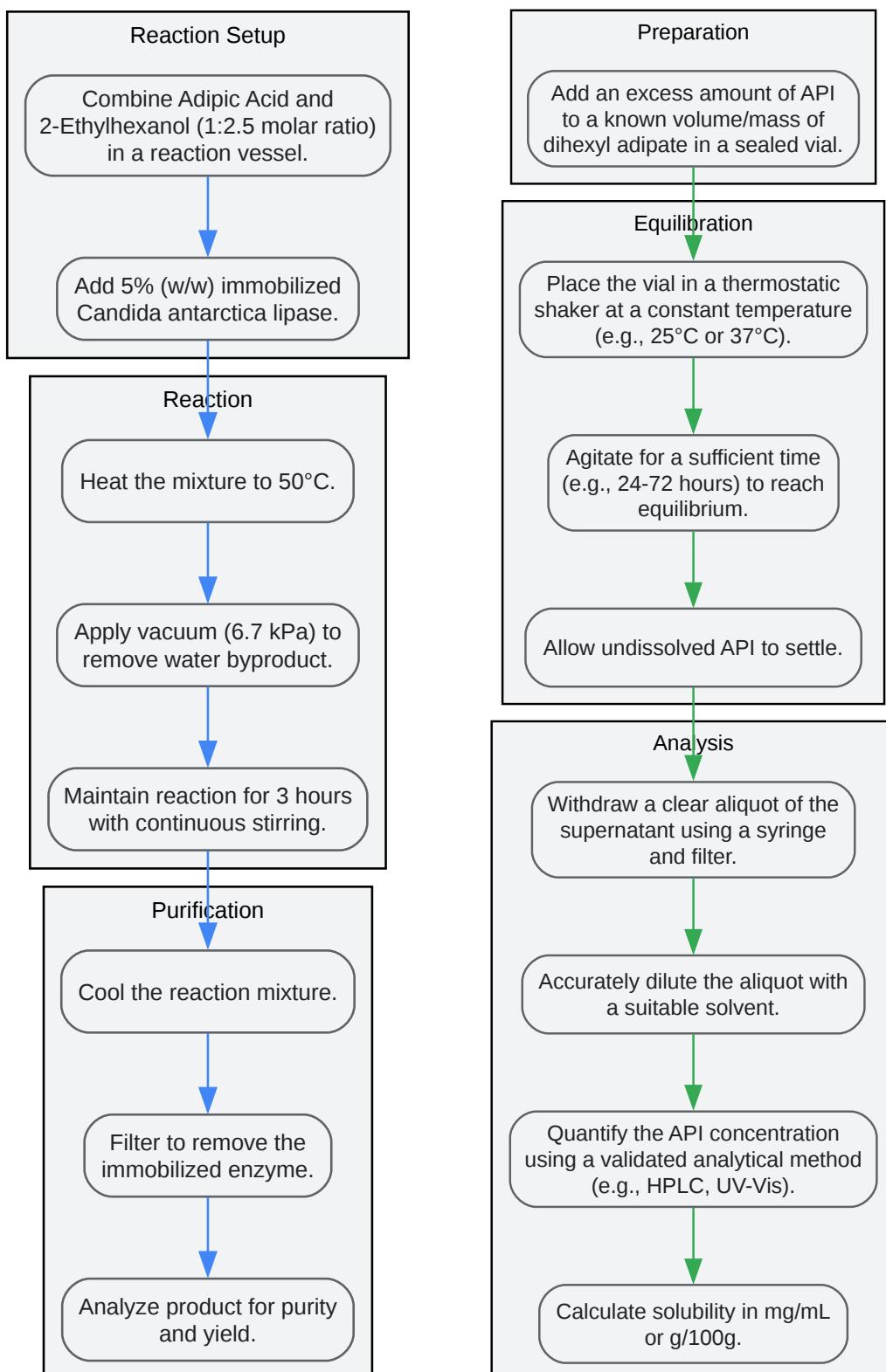
Property	Dihexyl Adipate (DHA)	Di(2-ethylhexyl) adipate (DEHA/DOA)
CAS Number	110-33-8	103-23-1
Molecular Formula	C18H34O4	C22H42O4
Molecular Weight	314.52 g/mol	370.57 g/mol
Appearance	Colorless liquid	Colorless to pale yellow oily liquid
Boiling Point	351.3 °C at 760 mmHg	417 °C
Melting Point	-13.8°C	-67.8 °C
Density	0.945 g/cm ³	0.922 - 0.9861 g/cm ³ at 20°C
Water Solubility	0.04224 mg/L @ 25 °C (estimated)	< 200 mg/L at 20 °C
Solubility in Organic Solvents	Soluble in alcohol and ether	Very soluble in acetone, diethyl ether, and ethanol

Sources:[1][3][5][6][7][9][10]

Dihexyl Adipate in Chemical Synthesis: Enzymatic Esterification

Dihexyl adipate and its analogues can be synthesized through esterification. Enzymatic synthesis offers a sustainable and highly efficient alternative to traditional chemical catalysis.

The following protocol is for the synthesis of di(2-ethylhexyl) adipate, which can be adapted for **dihexyl adipate** by substituting 2-ethylhexanol with n-hexanol.


Reaction Parameters for Optimal Yield

The enzymatic synthesis of di(2-ethylhexyl) adipate using an immobilized lipase from *Candida antarctica* (Novozym 435) can achieve a 100% molar conversion.[1][9]

Parameter	Optimal Condition
Catalyst	Immobilized <i>Candida antarctica</i> lipase B
System	Solvent-free
Temperature	50 °C
Enzyme Loading	5% (based on total substrate weight)
Pressure	6.7 kPa (vacuum)
Molar Ratio (Acid:Alcohol)	1:2.5 (Adipic Acid : 2-Ethylhexanol)
Reaction Time	3 hours

Source:[9]

Experimental Workflow: Enzymatic Synthesis of Adipate Ester

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. plasticisers.org [plasticisers.org]
- 2. Bis(2-ethylhexyl) adipate synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. specialchem.com [specialchem.com]
- 5. Di(2-ethylhexyl) adipate - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cas 110-33-8,Dihexyl adipate | lookchem [lookchem.com]
- 7. cosmeticsinfo.org [cosmeticsinfo.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. publications.iarc.who.int [publications.iarc.who.int]
- To cite this document: BenchChem. [Dihexyl Adipate: Application Notes and Protocols for Chemical Reactions and Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b092136#dihexyl-adipate-as-a-solvent-in-chemical-reactions-and-formulations>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com